Potency Advantage in Human CE2 Inhibition Over a Generic Hydrolase Inhibitor
The compound demonstrates higher potency as a human carboxylesterase 2 (CE2) inhibitor compared to the generic serine hydrolase inhibitor bis(4-nitrophenyl) phosphate (BNPP). In assays using human liver microsomes with fluorescein diacetate as a substrate, the target compound achieved an IC50 of 20 nM [1]. This represents a >300-fold improvement in potency relative to BNPP, which has a reported IC50 of 6110.0 nM against the same enzyme . This substantial difference underscores a potential advantage in applications where a more specific or potent CE2 probe is required.
| Evidence Dimension | Inhibitory potency against human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | bis(4-nitrophenyl) phosphate (BNPP), IC50 = 6110.0 nM |
| Quantified Difference | Target compound is approximately 305.5-fold more potent. |
| Conditions | Human liver microsomes, using fluorescein diacetate as a substrate. Data are from different but comparable assay descriptions. |
Why This Matters
This potency differential defines a clear biochemical superiority for the target compound in inhibiting CE2, a key enzyme in prodrug activation and detoxification, which is crucial for designing or interpreting metabolism studies.
- [1] BindingDB. (n.d.). BDBM50154561: IC50 for Human Carboxylesterase 2. View Source
